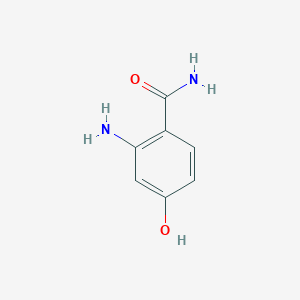

2-Amino-4-hydroxybenzamide

Vue d'ensemble

Description

2-Amino-4-hydroxybenzamide is a compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 2-Amino-4-hydroxybenzamide involves a two-stage process . In the first stage, boron tribromide is added to 2-amino-4-methoxybenzamide in 1,2-dichloroethane at room temperature. The mixture is then heated to 40°C for 20 hours. In the second stage, 1 N boron tribromide in tetrahydrofuran (THF) is added, and the reaction is heated to 50°C for 20 hours. The mixture is then cooled and quenched by the addition of aqueous sodium bicarbonate .Molecular Structure Analysis

The molecular structure of 2-Amino-4-hydroxybenzamide is represented by the InChI code 1S/C7H8N2O2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11) and the InChI key QKLKEDYLVISGDX-UHFFFAOYSA-N .Chemical Reactions Analysis

The degradation mechanism of 2-Amino-4-hydroxybenzamide in a nano-Fe3O4 + H2O2 Fenton system has been investigated . Two possible degradation pathways were deduced. One involves the oxidation by ·O2− and ·OH radicals to remove acetamino functional groups, and then amino functional groups to resorcinol or hydroquinone .Physical And Chemical Properties Analysis

2-Amino-4-hydroxybenzamide is a solid substance . It has a high gastrointestinal absorption and is not a substrate for P-glycoprotein . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 28.7 mg/ml or 0.189 mol/l according to ESOL, 25.6 mg/ml or 0.168 mol/l according to Ali, and 14.0 mg/ml or 0.092 mol/l according to SILICOS-IT .Applications De Recherche Scientifique

Antioxidant Activity

Benzamides, including 2-Amino-4-hydroxybenzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamides have been shown to have antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Pharmaceutical Applications

Benzamides are found in various drug molecules prepared by pharmaceutical companies . They are in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor .

Industrial Applications

Amide compounds, including benzamides, are widely used in industries such as paper, plastic, and rubber . They are also used as an intermediate product in the synthesis of therapeutic agents .

Agricultural Applications

Amide compounds are also used in agricultural areas . They can be used as pesticides or as components of fertilizers .

Antiplatelet Activity

Amide derivatives, including benzamides, have been shown to exhibit antiplatelet activity . This makes them potential candidates for the development of new drugs for cardiovascular diseases .

Safety and Hazards

The safety information for 2-Amino-4-hydroxybenzamide indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers Relevant papers related to 2-Amino-4-hydroxybenzamide include studies on the design and synthesis of new 2-aminobenzamide derivatives containing benzothiazole and phenylamine moiety and their cytotoxicity . Another paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of a series of novel benzamide compounds .

Mécanisme D'action

Target of Action

The primary target of 2-Amino-4-hydroxybenzamide is histone deacetylase (HDAC) enzymes, specifically HDACs 1 and 3 . These enzymes play a crucial role in gene expression by removing acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription.

Mode of Action

2-Amino-4-hydroxybenzamide interacts with its targets, HDACs 1 and 3, through a slow-on/slow-off mechanism . This interaction results in the inhibition of these enzymes, preventing them from removing acetyl groups from histones. As a result, chromatin remains in a relaxed state, allowing for increased gene transcription .

Biochemical Pathways

The inhibition of HDACs 1 and 3 by 2-Amino-4-hydroxybenzamide affects the gene silencing pathway. Specifically, it reverses the silencing of the FXN gene, which encodes the essential mitochondrial protein frataxin . This reversal is achieved by preventing the formation of heterochromatin, a tightly packed form of DNA that is transcriptionally inactive .

Pharmacokinetics

The pharmacokinetic properties of 2-Amino-4-hydroxybenzamide include high gastrointestinal absorption and low lipophilicity, as indicated by its Log Po/w values . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular effect of 2-Amino-4-hydroxybenzamide’s action is the increased transcription of the FXN gene . On a cellular level, this leads to an increase in the production of the frataxin protein, which is essential for mitochondrial function . This could potentially have therapeutic implications for conditions such as Friedreich’s ataxia, a neurodegenerative disorder caused by reduced levels of frataxin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-hydroxybenzamide. For instance, the compound’s stability can be affected by factors such as temperature and humidity . Furthermore, the compound’s action and efficacy can be influenced by the presence of other substances in the environment, such as other drugs or metabolites .

Propriétés

IUPAC Name |

2-amino-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLKEDYLVISGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608182 | |

| Record name | 2-Amino-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-hydroxybenzamide | |

CAS RN |

82049-00-1 | |

| Record name | 2-Amino-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

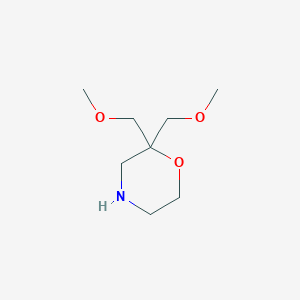

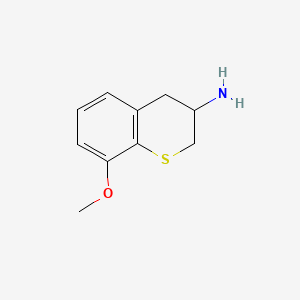

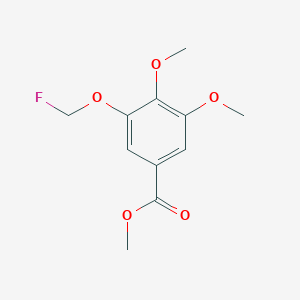

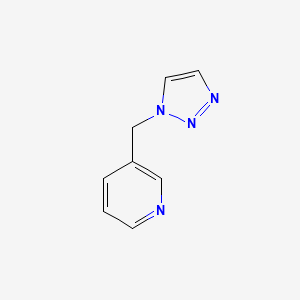

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Bromophenyl)-1-(4-pyridin-2-yl-[1,4]diazepan-1-yl)ethanone](/img/structure/B1628595.png)

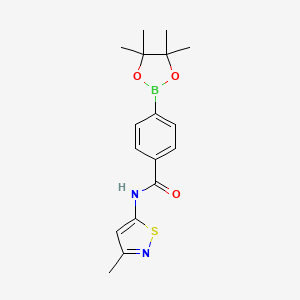

![N-Ethyl-N-[(pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1628599.png)